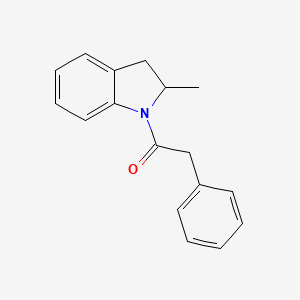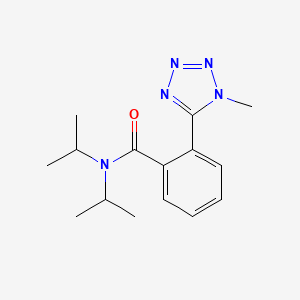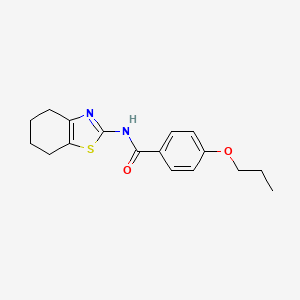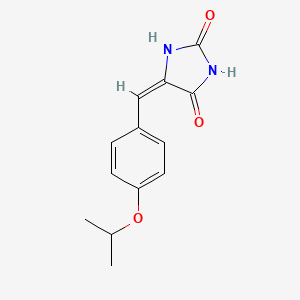
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinolinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related quinolinylmethyl benzamide derivatives often involves multi-step reactions, including the Bischler-Napieralski reaction, which is prominent for generating dihydro-quinoline or quinoline derivatives from benzamides. This approach, as demonstrated by Browne et al. (1981), involves cyclizing N-(4-aryl-4-hydroxybutyl)benzamides under specific conditions to yield quinoline derivatives, indicating the complexity and versatility of synthetic pathways for such compounds (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of benzamide and quinoline derivatives has been extensively studied through X-ray crystallography, providing insights into their conformation, bonding, and potential reactivity. For instance, the structural analysis of N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives by Wang, Shen, & Sun (2009) through single-crystal X-ray diffraction showcases the detailed arrangement of atoms and their electronic environment, which is crucial for understanding the molecule's interactions and functions (Wang, Shen, & Sun, 2009).
Chemical Reactions and Properties
The chemical reactions involving quinoline derivatives highlight their potential for modification and interaction with other chemical entities. For example, the work on dibutyltin(IV) complexes with quinolinylmethyl benzamide analogs reveals the compound's ability to form complex structures with metal ions, indicating its reactive nature and potential for forming coordination compounds with various applications (Roy & De, 2021).
Scientific Research Applications
Pharmacokinetics and Tissue Distribution
One study investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, which shares structural similarities with 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinolinylmethyl)benzamide. This inhibitor suppresses renal and hepatic fibrosis and exerts anti-metastatic effects on breast cancer models. The study highlights the potential of such compounds as effective oral anti-fibrotic drugs (Kim et al., 2008).
Antimicrobial Activity
A study on quinoxaline N,N-dioxide derivatives, which are structurally similar to 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinolinylmethyl)benzamide, explored their antimicrobial activity against various bacterial and yeast strains. The research demonstrated that such compounds could be potential candidates for chemotherapy due to their low minimum inhibitory concentrations and complete elimination of bacterial strains, suggesting low toxicity for eukaryotic models (Vieira et al., 2014).
Antitumor Effects
Linomide, a quinoline 3-carboxamide similar in structure to 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinolinylmethyl)benzamide, has demonstrated antitumor effects against rat prostatic cancers. The compound's efficacy was observed across various cancer sublines, suggesting its potential in cancer treatment. The study indicates that linomide's effects involve both immune and non-immune host mechanisms, such as antiangiogenesis (Ichikawa et al., 1992).
5-HT3 Receptor Antagonists for Depression Management
Quinoxalin-2-carboxamides, structurally related to 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinolinylmethyl)benzamide, were explored for their potential as 5-HT3 receptor antagonists in depression management. The study's structure-activity relationship analysis suggested that these compounds could be effective in treating depression, providing insights into the role of aromatic residues in receptor interactions (Mahesh et al., 2010).
properties
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(quinolin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,27)14-13-17-7-6-9-19(15-17)22(26)25(3)16-20-12-11-18-8-4-5-10-21(18)24-20/h4-12,15,27H,13-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBVFCHWJZMTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=NC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methyl-6-propyl-4-pyrimidinyl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5596621.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5596636.png)
![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)
![ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5596651.png)

![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)
![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)
![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)

![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)


![3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide](/img/structure/B5596716.png)